molecular formula C11H16N2S B1388507 N-(2-Isopropyl-6-methylphenyl)thiourea CAS No. 1208886-86-5

N-(2-Isopropyl-6-methylphenyl)thiourea

Cat. No. B1388507
M. Wt: 208.33 g/mol
InChI Key: ILVNJHHMEKUCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Isopropyl-6-methylphenyl)thiourea is a chemical compound with the molecular formula C11H16N2S . It is a type of thiourea, a class of organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thiourea derivatives, including N-(2-Isopropyl-6-methylphenyl)thiourea, can be synthesized by the reaction of various anilines with carbon disulfide . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of N-(2-Isopropyl-6-methylphenyl)thiourea consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 208.32 .


Chemical Reactions Analysis

Thiourea derivatives, including N-(2-Isopropyl-6-methylphenyl)thiourea, have been found to exhibit various biological activities, including antibacterial, antitubercular, antimalarial, antileishmanial, antifungal, and antiviral effects . These compounds have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

Safety And Hazards

N-(2-Isopropyl-6-methylphenyl)thiourea is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also classified as a combustible dust .

Future Directions

Thiourea derivatives, including N-(2-Isopropyl-6-methylphenyl)thiourea, have received considerable attention due to their effective biological activities . Future research may focus on the development of novel antimicrobials and the exploration of their potential applications in various fields .

properties

IUPAC Name

(2-methyl-6-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-7(2)9-6-4-5-8(3)10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVNJHHMEKUCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Isopropyl-6-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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